validamycin G

Description

Historical Discovery and Isolation of Validamycin Compounds

The validamycin family of antibiotics was first discovered in the 1970s. Initial research led to the isolation of validamycins (B6595820) A and B from the fermentation broth of a soil microorganism, Streptomyces hygroscopicus var. limoneus, found in a soil sample from Akashi City, Hyogo Prefecture, Japan. nih.gov These compounds were notable for their effectiveness in controlling rice sheath blight. nih.gov Subsequent research efforts expanded the known members of the validamycin family with the discovery of validamycins C, D, E, and F, as well as validoxylamines A and B, which were also isolated from Streptomyces hygroscopicus var. limoneus. capes.gov.br

A significant breakthrough in the diversification of the validamycin family came in 1986 with the discovery of validamycin G and validoxylamine G. nih.govgoogle.com These new members were isolated from the fermentation broth of Streptomyces hygroscopicus. nih.gov The discovery of these additional compounds highlighted the metabolic diversity of the producing microorganisms and expanded the structural range of the validamycin series. nih.gov

Classification of Validamycins within Aminocyclitol Antibiotics

Validamycins belong to the broader class of aminocyclitol antibiotics. ebi.ac.uk This classification is based on their chemical structure, which features an aminocyclitol ring—a cyclohexane (B81311) ring substituted with amino groups and hydroxyl groups. nih.gov Aminocyclitol antibiotics are a diverse group of natural products, many of which are produced by Streptomyces species and exhibit a wide range of biological activities. nih.gov

The aminocyclitol class can be further subdivided based on the specific type of aminocyclitol core and the nature of the glycosidic linkages. Validamycins are characterized by a C7N-aminocyclitol moiety, which places them in a subgroup that also includes the antidiabetic drug acarbose (B1664774). nih.gov This shared structural feature is significant as it is linked to their biological activity, primarily the inhibition of α-glucosidases. nih.gov

Structural Diversity of the Validamycin Series (A-H and Validoxylamines)

The validamycin series exhibits considerable structural diversity, primarily arising from the different sugar moieties attached to the core validoxylamine structure and variations in the glycosidic linkages. The known validamycins include components A, B, C, D, E, F, and G. nih.gov Alongside these are the validoxylamines, such as validoxylamine A and G, which serve as key biosynthetic precursors. nih.govnih.gov

Validamycin A is the most abundant and well-studied member of the family. Its structure consists of validoxylamine A glycosidically linked to a glucose molecule. The other validamycins (B, C, D, E, and F) differ in the number and position of additional glucose units attached to the core structure. The validoxylamines, lacking the terminal glucose units, represent the core pseudodisaccharide structure of the validamycins.

| Compound | Core Structure | Glycosidic Moiety |

|---|---|---|

| Validamycin A | Validoxylamine A | β-D-glucose |

| Validamycin B | Validoxylamine A | Additional glucose unit compared to A |

| Validamycin C | Validoxylamine A | Differs in glycosidic bond configuration and number of glucose units from A and B |

| Validamycin D | Validoxylamine A | Differs in glycosidic bond configuration and number of glucose units from A, B, and C |

| Validamycin E | Validoxylamine A | Differs in glycosidic bond configuration and number of glucose units from other members |

| Validamycin F | Validoxylamine A | Differs in glycosidic bond configuration and number of glucose units from other members |

| This compound | Validoxylamine A | Contains an additional hydroxyl group on the valienamine (B15573) moiety |

| Validoxylamine A | Core pseudodisaccharide of the validamycin family | |

| Validoxylamine G | Core pseudodisaccharide of this compound |

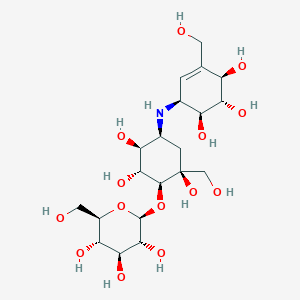

This compound was identified and characterized as a unique member of the validamycin series by Kameda and colleagues in 1986. nih.govgoogle.com Its distinction lies in the hydroxylation of the valienamine moiety, a feature not present in the previously discovered validamycins. This structural modification makes this compound and its corresponding precursor, validoxylamine G, stand out within the family. nih.gov

The characterization of this compound involved detailed spectroscopic analysis, which confirmed its relationship to the other validamycins while also highlighting its unique structural feature. nih.gov The discovery of this compound provided further insights into the biosynthetic pathway of validamycins, suggesting the existence of specific hydroxylating enzymes within the producing Streptomyces strain. nih.gov

Structure

3D Structure

Properties

CAS No. |

106054-17-5 |

|---|---|

Molecular Formula |

C20H35NO14 |

Molecular Weight |

513.5 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(1S,2S,4S,5S,6R)-2,5,6-trihydroxy-2-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C20H35NO14/c22-3-6-1-7(11(26)14(29)10(6)25)21-8-2-20(33,5-24)18(16(31)12(8)27)35-19-17(32)15(30)13(28)9(4-23)34-19/h1,7-19,21-33H,2-5H2/t7-,8-,9+,10+,11-,12-,13+,14-,15-,16+,17+,18-,19-,20-/m0/s1 |

InChI Key |

FKVLATUQODRNIC-ZFNZPGKVSA-N |

SMILES |

C1C(C(C(C(C1(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC3C=C(C(C(C3O)O)O)CO |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)N[C@H]3C=C([C@H]([C@@H]([C@H]3O)O)O)CO |

Canonical SMILES |

C1C(C(C(C(C1(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC3C=C(C(C(C3O)O)O)CO |

Synonyms |

validamycin C validamycin D validamycin E validamycin F validamycin G validamycins |

Origin of Product |

United States |

Microbial Production and Biosynthesis of the Validamycin Complex, with Implications for Validamycin G

Producer Organisms: Streptomyces hygroscopicus Strains

Several strains of Streptomyces hygroscopicus are known producers of the validamycin complex. juniperpublishers.com Two notable strains that have been extensively studied for their roles in validamycin biosynthesis are Streptomyces hygroscopicus var. limoneus and Streptomyces hygroscopicus subsp. jinggangensis 5008. acs.orgcore.ac.uk

Streptomyces hygroscopicus var. limoneus

Streptomyces hygroscopicus var. limoneus was among the initial strains identified as a producer of the validamycin complex. acs.orgcore.ac.uk Research involving feeding experiments with labeled precursors in cultures of Streptomyces hygroscopicus var. limoneus has been instrumental in elucidating the biosynthetic pathway of validamycin A, the major component of the complex. acs.orgacs.org These studies demonstrated the incorporation of specific intermediates into the validamycin structure. acs.org The validamycin biosynthetic gene cluster has also been isolated from this variety. nih.gov

Streptomyces hygroscopicus subsp. jinggangensis 5008

Streptomyces hygroscopicus subsp. jinggangensis 5008 (also referred to as S. hygroscopicus 5008 or strain 5008) is another key producer of validamycins (B6595820), including validamycin A. juniperpublishers.comcore.ac.uksjtu.edu.cn This strain has been widely used for the industrial production of validamycin A. nih.govd-nb.info The biosynthesis pathway and the enzymes involved in validamycin A production have been systematically characterized in the S. hygroscopicus 5008 strain through various genetic and biochemical analyses, including feeding experiments, heterologous expression, gene inactivation, and enzymatic assays. sjtu.edu.cnacs.org Genetic engineering of S. hygroscopicus 5008, such as amplifying the val gene cluster, has been explored to enhance validamycin A production. researchgate.netmdpi.com

Genetic Basis of Validamycin Biosynthesis

The biosynthesis of the validamycin complex is governed by a specific set of genes organized into a biosynthetic gene cluster. asm.orgnih.govnih.gov Understanding the genetic basis is crucial for elucidating the pathway and for potential genetic engineering to improve production or generate novel validamycins.

Identification and Analysis of Biosynthetic Gene Clusters (e.g., val genes)

Gene clusters responsible for validamycin biosynthesis have been identified and analyzed in Streptomyces hygroscopicus strains, particularly in subsp. jinggangensis 5008 and var. limoneus. nih.govasm.orgnih.govnih.gov These clusters contain a series of genes, often designated with the prefix "val" or "vld", that encode the enzymes and proteins necessary for the biosynthesis of the validamycin scaffold and its subsequent modifications. nih.govasm.orgnih.gov A 45 kb DNA region from Streptomyces hygroscopicus 5008 involved in validamycin A biosynthesis revealed 16 structural genes, 2 regulatory genes, and other genes related to transport and resistance. core.ac.uknih.gov The disruption of specific genes within this cluster has been shown to abolish validamycin biosynthesis, confirming their direct involvement. nih.govnih.govnih.gov For instance, the disruption of vldA in Streptomyces hygroscopicus var. limoneus abolished validamycin biosynthesis. nih.gov

Functional Characterization of Key Biosynthetic Enzymes

Detailed research has focused on the functional characterization of the enzymes encoded by the validamycin biosynthetic gene cluster to understand their specific roles in the pathway. sjtu.edu.cnacs.org

A key initial step in the biosynthesis of the aminocyclitol core of validamycins is the cyclization of a seven-carbon precursor. acs.org The enzyme ValA (also known as 2-epi-5-epi-valiolone (B1265091) synthase) is a crucial cyclase involved in this process. uniprot.org ValA catalyzes the cyclization of D-sedoheptulose 7-phosphate to form 2-epi-5-epi-valiolone. asm.orgnih.govnih.govuniprot.orgresearchgate.net This reaction is analogous to the initial step in the biosynthesis of acarbose (B1664774), another aminocyclitol compound, catalyzed by the enzyme AcbC. core.ac.ukasm.orgnih.gov The function of ValA has been genetically demonstrated to be essential for validamycin production and biochemically confirmed through in vitro assays using the heterologously overexpressed protein. asm.orgnih.govnih.govresearchgate.net

The incorporation of 2-epi-5-epi-valiolone into validamycin A in feeding experiments with Streptomyces hygroscopicus var. limoneus further supports its role as an initial cyclization product derived from D-sedoheptulose 7-phosphate. acs.orgacs.org

Here is a table summarizing some key enzymes and genes involved in the early steps of validamycin biosynthesis:

| Gene/Enzyme | Proposed Function | Substrate(s) | Product(s) | Source Organism |

| valA (or vldA) | Cyclase (2-epi-5-epi-valiolone synthase) | D-sedoheptulose 7-phosphate | 2-epi-5-epi-valiolone | S. hygroscopicus subsp. jinggangensis 5008, S. hygroscopicus var. limoneus |

| valC (or vldC) | Kinase | Valienone (B1250258) and/or Validone(?) | Phosphorylated products(?) | S. hygroscopicus subsp. jinggangensis 5008, S. hygroscopicus var. limoneus |

| valD | Epimerase | 2-epi-5-epi-valiolone | 5-epi-valiolone | S. hygroscopicus subsp. jinggangensis 5008 |

| valK | Dehydratase (Homolog of dTDP-4-dehydrorhamnose reductase) | 5-epi-valiolone | Valienone | S. hygroscopicus subsp. jinggangensis 5008 |

Note: This table is intended to be interactive if supported by the rendering environment.

Further steps in the pathway involve epimerization catalyzed by enzymes like ValD, leading to intermediates such as 5-epi-valiolone, and subsequent dehydration to valienone, potentially involving enzymes like ValK. core.ac.ukacs.orgsjtu.edu.cn Valienone and validone (B1261251) have also been shown to be incorporated into validamycin A. acs.org The later stages involve amination, condensation, and glycosylation steps to form the complex validamycin structure, including validamycin G. core.ac.ukacs.org

Glycosyltransferases (e.g., ValG responsible for glucose attachment)

Glycosyltransferases (GTs) play a crucial role in the late stages of validamycin biosynthesis, specifically in attaching sugar moieties to the aminocyclitol core. ValG is a key glycosyltransferase responsible for the glucosylation of validoxylamine A to form validamycin A. dokumen.pubresearchgate.netnih.govnih.govacs.orgnih.gov This enzymatic step involves the transfer of a glucose unit from a sugar donor, primarily UDP-glucose, to the validoxylamine A acceptor molecule. dokumen.pubresearchgate.netnih.govacs.org

Research has shown that ValG efficiently utilizes UDP-glucose as its natural substrate for the conversion of validoxylamine A to validamycin A. researchgate.netnih.govacs.org Studies exploring the substrate specificity of ValG have also indicated its ability to utilize UDP-galactose, resulting in the production of an unnatural analog, 4″-epi-validamycin A. researchgate.netnih.govnih.govacs.org This highlights the catalytic flexibility of ValG and its potential for generating validamycin analogs. ValG belongs to the GT-A family of glycosyltransferases and contains a notable DTG motif, which differs from the more common DXD motif found in many other glycosyltransferases involved in metal ion or NDP-sugar binding. nih.govacs.org

While ValG's primary characterized role is in the formation of validamycin A, other glycosyltransferases within the validamycin biosynthetic gene cluster may be responsible for the glycosylation steps leading to other validamycin components, including this compound. The specific glycosyltransferase involved in attaching the sugar moiety (or moieties, depending on the structure of this compound) to its core structure would be distinct from ValG if this compound has a different glycosylation pattern than validamycin A.

Reductases (e.g., ValN and C-5/C-6 double bond reduction)

Reductases are essential enzymes in the validamycin biosynthetic pathway, involved in the reduction of double bonds within the cyclitol intermediates. ValN is one such reductase identified within the validamycin biosynthetic gene cluster. nih.gov It has been proposed that ValN, and potentially other reductases or dehydrogenases in the cluster (such as ValE, ValF, and ValJ), may be involved in the reduction of intermediates like valienone 7-phosphate. nih.gov

Valienone 7-phosphate is suggested to be a branching point in the pathway, which can be reduced to validone 7-phosphate by ValN or converted to valienol 7-phosphate or 1-epi-valienol 7-phosphate by other enzymes. nih.gov While the precise substrates and products of all reductases in the pathway are still being fully elucidated, their activity is crucial for shaping the final structure of the aminocyclitol core found in validamycins, including this compound. The presence and action of specific reductases would determine the saturation level and stereochemistry of the cyclitol ring.

Other Proposed Enzymes (e.g., adenyltransferases, kinases)

Beyond glycosyltransferases and reductases, the validamycin biosynthetic gene cluster encodes for a variety of other enzymes proposed to be involved in the pathway. These include adenyltransferases and kinases. nih.govresearchgate.netasm.orgnih.gov

An adenyltransferase, encoded by valB (also referred to as vldB), has been identified in the gene cluster. nih.govresearchgate.netasm.orgnih.gov ValB is suggested to be a sugar 1-phosphate nucleotidyltransferase homolog, similar to glucose 1-phosphate adenylyltransferase (GlgC). researchgate.net While ValB prefers ATP and GTP as nucleotidyl donors, its precise role in supplying activated sugars for glycosylation, particularly UDP-glucose for ValG, is still under investigation, as ValG most efficiently uses UDP-glucose. researchgate.net

Kinases, such as the one encoded by valC (or vldC), are also present in the cluster. nih.govresearchgate.netasm.orgnih.gov ValC is homologous to AcbM, a kinase involved in the acarbose biosynthetic pathway that phosphorylates 2-epi-5-epi-valiolone to 2-epi-5-epi-valiolone 7-phosphate. core.ac.uk The presence of ValC suggests the involvement of phosphorylated intermediates in validamycin biosynthesis. core.ac.uk It is hypothesized that ValC may utilize intermediates like valienone and/or validone as substrates for phosphorylation. core.ac.uk

Other enzymes potentially involved in the pathway, based on gene cluster analysis, include ketoreductases, epimerases, dehydratases, aminotransferases, dehydrogenases, phosphatases, phosphomutases, and glycosyl hydrolases. nih.gov The combined action of these diverse enzymes orchestrates the complex series of reactions leading to the formation of the validamycin scaffold and its subsequent modifications.

Proposed Biosynthetic Pathways and Metabolic Intermediates

The biosynthesis of the validamycin complex, including this compound, proceeds through a series of enzymatic transformations starting from primary metabolic precursors. The pathway involves the formation of aminocyclitol core units and subsequent glycosylation steps.

The biosynthesis of the C7N-aminocyclitol core of validamycins is initiated from D-sedoheptulose 7-phosphate, a seven-carbon sugar phosphate (B84403) derived from the pentose (B10789219) phosphate pathway. nih.govnih.govresearchgate.netasm.orgresearchgate.netcore.ac.uknih.govplos.org This precursor undergoes cyclization as one of the initial steps in the pathway. nih.govresearchgate.netasm.orgcore.ac.uknih.gov

UDP-glucose is another crucial early stage precursor, serving as the activated sugar donor for glycosyltransferases like ValG, which adds glucose units to the aminocyclitol intermediates. dokumen.pubresearchgate.netnih.govacs.org The synthesis of UDP-glucose is likely catalyzed by enzymes such as UDP-glucose-1-phosphate uridylyltransferases (UGP), which convert glucose-1-phosphate to UDP-glucose. dokumen.pub Glucose-1-phosphate is formed from glucose-6-phosphate by phosphoglucomutase. dokumen.pub

The cyclization of D-sedoheptulose 7-phosphate, catalyzed by an enzyme like ValA (a homolog of AcbC in acarbose biosynthesis), yields 2-epi-5-epi-valiolone. nih.govresearchgate.netasm.orgcore.ac.uk This seven-carbon cyclitol serves as a key intermediate. nih.govresearchgate.netasm.orgcore.ac.uk Through a series of subsequent enzymatic steps involving aminotransferases, reductases, and other modifying enzymes, 2-epi-5-epi-valiolone is converted into the aminocyclitol core units found in validamycins, such as valienamine (B15573) and validamine (B1683471). nih.govcore.ac.uk

Valienamine is a crucial intermediate containing a cyclohexene (B86901) ring. nih.govcore.ac.uksjtu.edu.cn Validamine is another important aminocyclitol core unit found in the validamycin structure. nih.govchem960.com The precise sequence of reactions leading from 2-epi-5-epi-valiolone to valienamine and validamine involves complex rearrangements, reductions, and the introduction of amino groups. nih.govcore.ac.uk For instance, valienone, an intermediate related to valienamine, has been shown to be efficiently incorporated into validamycin A. core.ac.uknih.gov

The final stages of validamycin biosynthesis involve the glycosylation of the aminocyclitol core units to assemble the pseudotrisaccharide structure. A key intermediate in this process is validoxylamine A, which consists of a valienamine moiety linked to a validamine moiety through a nitrogen atom. nih.govdokumen.pubnih.govcore.ac.uk

Validamycin A is formed by the glycosylation of validoxylamine A with a glucose unit. dokumen.pubresearchgate.netnih.govnih.govacs.orgnih.gov This reaction is catalyzed by the glycosyltransferase ValG, using UDP-glucose as the sugar donor. dokumen.pubresearchgate.netnih.govacs.org The attachment of the glucose moiety to validoxylamine A is critical for the biological activity of validamycin A, potentially influencing its uptake by fungal cells. nih.govnih.gov

The biosynthesis of other validamycins, including this compound, would involve similar glycosylation steps, but potentially with different sugar moieties or attachment points on the aminocyclitol core. The specific structure of this compound dictates the type and position of the sugar(s) attached, and thus the specific glycosyltransferases involved in its assembly would differ from ValG if its glycosylation pattern varies from that of validamycin A. The elucidation of the complete biosynthetic pathway for this compound requires further investigation to identify the specific enzymes and intermediates involved in its unique structural modifications.

Data Table: Key Enzymes and Proposed Functions in Validamycin Biosynthesis

| Enzyme | Proposed Function | Notes |

| ValA | Cyclization of D-sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone | Homolog of AcbC in acarbose biosynthesis. nih.govresearchgate.netasm.orgcore.ac.uk |

| ValG | Glucosylation of validoxylamine A to validamycin A | Utilizes UDP-glucose; can also use UDP-galactose. dokumen.pubresearchgate.netnih.govnih.govacs.orgnih.gov |

| ValN | Reduction of C-5/C-6 double bond (e.g., in valienone 7-phosphate to validone 7-phosphate) | Proposed role in reducing cyclitol intermediates. nih.gov |

| ValB | Putative adenyltransferase/sugar 1-phosphate nucleotidyltransferase | Homolog of GlgC; prefers ATP and GTP. nih.govresearchgate.netasm.orgnih.govresearchgate.net |

| ValC | Putative kinase | Homolog of AcbM; potentially phosphorylates cyclitol intermediates. nih.govresearchgate.netasm.orgnih.govcore.ac.uk |

Data Table: Key Metabolic Intermediates in Validamycin Biosynthesis

| Intermediate | Origin/Precursor | Role in Pathway |

| D-sedoheptulose 7-phosphate | Pentose phosphate pathway | Initial seven-carbon precursor. nih.govnih.govresearchgate.netasm.orgresearchgate.netcore.ac.uknih.govplos.org |

| UDP-glucose | Glucose metabolism | Sugar donor for glycosylation (e.g., by ValG). dokumen.pubresearchgate.netnih.govacs.org |

| 2-epi-5-epi-valiolone | Cyclization of D-sedoheptulose 7-phosphate | Key cyclitol intermediate. nih.govresearchgate.netasm.orgcore.ac.uknih.gov |

| Valienamine | Derived from cyclitol intermediates | Aminocyclitol core unit. nih.govcore.ac.uksjtu.edu.cn |

| Validamine | Derived from cyclitol intermediates | Aminocyclitol core unit. nih.govchem960.com |

| Validoxylamine A | Valienamine + Validamine | Pseudodisaccharide precursor to validamycin A. nih.govdokumen.pubnih.govcore.ac.uk |

Hypothesized Biogenesis of this compound (e.g., hydroxylation analogs of Validamycin A)

This compound is a hydroxylated analog of validamycin A nih.govnih.gov. While the biosynthesis of validamycin A has been extensively studied, the specific modes of formation for hydroxylated validamycins like this compound have not been fully elucidated nih.gov. Early hypotheses suggested that hydroxylation might occur on early cyclitol intermediates in the pathway, but experimental data to support this were limited nih.gov.

The identification of the validamycin biosynthetic gene clusters in various S. hygroscopicus strains has provided opportunities to investigate the formation of these compounds nih.gov. Oxidoreductase genes such as valE, valF, and valJ are present in the cluster. While not essential for validamycin A biosynthesis, it has been proposed that these oxidoreductases might be involved in the biosynthesis of hydroxylated analogs, including validamycins B and G nih.govpsu.edu. For instance, the α-ketoglutarate/Fe(II)-dependent dioxygenase VldW has been shown to regioselectively hydroxylate validamycin A to validamycin B, providing insight into the biosynthesis of hydroxylated validamycins nih.govresearchgate.net. It is plausible that similar enzymatic hydroxylation steps, potentially catalyzed by related dioxygenases or oxidoreductases encoded within the gene cluster, are responsible for the formation of this compound from validamycin A or a related intermediate.

Regulatory Mechanisms of Validamycin Production

The production of validamycins in Streptomyces is subject to complex regulatory mechanisms that respond to environmental factors and internal signals researchgate.netbocsci.com. Understanding these mechanisms is crucial for optimizing fermentation processes and enhancing yields.

Role of Gamma-Butyrolactone (GBL) Signaling

Gamma-butyrolactones (GBLs) act as signaling molecules in Streptomyces, regulating various processes including secondary metabolism and morphological differentiation researchgate.netfrontiersin.org. In S. hygroscopicus 5008, paired homologs of the GBL biosynthesis gene afsA and the GBL receptor gene arpA are located at different genomic positions researchgate.netresearchgate.net. Deletion of GBL receptor genes has been shown to influence validamycin production researchgate.netnih.gov. Engineering a high-producing strain by tandem deletion of GBL receptor genes enhanced validamycin production and productivity bocsci.comnih.gov.

Influence of Regulatory Genes (e.g., afsA homologs, arpA homologs)

Several regulatory genes play a role in controlling validamycin biosynthesis. Inactivation of afsA homologs has been shown to dramatically decrease validamycin biosynthesis researchgate.netbocsci.comresearchgate.net. Conversely, the deletion of arpA homologs can lead to increased validamycin production researchgate.netbocsci.comresearchgate.net. Specifically, deletion of shbR1 and shbR3, which are arpA homologs, significantly increased validamycin production researchgate.netbocsci.comresearchgate.net. A double deletion of ΔshbR1/R3 resulted in even higher transcriptional levels of the adpA ortholog (adpA-H) and validamycin biosynthetic genes, leading to a 55% increase in validamycin production researchgate.netbocsci.comnih.gov. AdpA is a global regulatory gene in Streptomyces that affects the transcription of genes involved in antibiotic biosynthesis frontiersin.org. The global regulator GlnR, involved in nitrogen metabolism, has also been shown to be associated with the valK-valA intergenic promoter region and can act as both an activator and a repressor of validamycin biosynthesis by binding to different sites nih.gov.

Biotechnological Approaches for Enhanced Production and Analog Generation

Significant efforts have been directed towards improving validamycin production and generating analogs through various biotechnological approaches continental.edu.pe.

Strain Engineering for Increased Titer

Strain engineering techniques have been successfully applied to enhance validamycin titer in Streptomyces hygroscopicus. Amplification of the entire val gene cluster in tandem has been demonstrated as an efficient strategy to enhance validamycin A production researchgate.netnih.govsigmaaldrich.com. For example, a recombinant strain (TC03) with multiple copies (mainly three to five) of the val gene cluster showed a 34% enhancement of validamycin A production titer compared to the wild-type strain in shake flask fermentation researchgate.netnih.govsigmaaldrich.com. Deletion of negative regulatory genes, such as arpA homologs, has also been used to increase validamycin production researchgate.netbocsci.comnih.gov. Engineering multiple regulatory elements can comprehensively adjust gene expression to boost antibiotic titers researchgate.net.

Optimization of Fermentation Processes

Optimization of fermentation conditions is another key biotechnological approach to improve validamycin production. This includes optimizing the fermentation medium with appropriate carbon and nitrogen sources continental.edu.peherts.ac.ukresearchgate.net. Fed-batch strategies involving the addition of carbon sources during fermentation can prolong the fermentation period and improve the validamycin fermentation level google.com. For instance, supplementing different carbon sources can extend the fermentation period and increase the validamycin A level significantly google.com. Temperature is also a critical factor, with optimal production often occurring between 35-37°C, a threshold that dramatically promotes the transcription of validamycin structural genes and enhances key enzyme activities bocsci.comresearchgate.netresearchgate.netnih.gov. Alkaline pH shock has also been shown to increase validamycin production researchgate.net.

| Biotechnological Approach | Strategy | Effect on Validamycin Production (Example) | Source |

| Strain Engineering | Amplification of val gene cluster | 34% enhancement of Validamycin A titer | researchgate.netnih.govsigmaaldrich.com |

| Strain Engineering | Deletion of arpA homologs (ΔshbR1/R3) | 55% increase in Validamycin production | researchgate.netbocsci.comnih.gov |

| Fermentation Optimization | Fed-batch carbon source addition | Improved fermentation level (>25g/L for A) | google.com |

| Fermentation Optimization | Optimal Temperature (35-37°C) | Increased productivity | researchgate.netresearchgate.netnih.gov |

| Fermentation Optimization | Alkaline pH shock | 27% increase in Validamycin A production | researchgate.net |

Heterologous Expression for Pathway Elucidation and Metabolite Synthesis

Heterologous expression of the validamycin biosynthetic gene cluster has been a valuable approach for dissecting the enzymatic steps involved in the production of the validamycin complex and for potentially engineering the production of specific derivatives. Studies have involved cloning and expressing the validamycin biosynthetic gene cluster from Streptomyces hygroscopicus in heterologous hosts, such as Streptomyces lividans. sigmaaldrich.comuni.luuni.lu This allows for the analysis of the function of individual genes within the cluster by observing the metabolic outcomes in a non-native background.

Functional analysis of the validamycin biosynthetic gene cluster through heterologous expression in S. lividans has helped identify genes essential for the production of validamycin A. uni.luuni.lu While the primary focus of many heterologous expression studies has been on validamycin A and validoxylamine A, these investigations have also provided clues regarding the biosynthesis of other validamycins. For instance, heterologous expression experiments in S. lividans have suggested that certain oxidoreductase genes present in the cluster, namely valE, valF, and valJ, might play a role in the biosynthesis of validamycins B and/or G. uni.lu Validamycins B and G are considered hydroxylated analogs of validamycin A. uni.lu Although these genes were not found to be strictly necessary for validamycin A biosynthesis in these specific heterologous expression systems, their presence in the cluster and potential involvement in the formation of hydroxylated derivatives like this compound highlight the complexity and branching nature of the validamycin biosynthetic pathway. uni.lu

Data from heterologous expression studies contribute to understanding which genes are necessary and sufficient for producing certain validamycin structures, paving the way for potential metabolic engineering strategies to favor the production of specific validamycins, including minor components like this compound.

Biotransformation for Specific Validamycin Derivatives (e.g., validoxylamine A)

Biotransformation, utilizing microbial or enzymatic catalysts, offers an alternative or complementary route for obtaining specific validamycin derivatives. While biotransformation is frequently employed for the conversion of validamycin A to validoxylamine A, it also holds relevance for the production of other validamycin complex members, including this compound.

A notable example of biotransformation relevant to this compound is the microbial transglycosidation using validoxylamine A as a glycosyl acceptor. nih.gov This process has been shown to yield -D-galactosyl-validoxylamine A, a compound identified as a new validamycin and structurally consistent with this compound (validoxylamine A glycosylated with galactose). nih.gov This demonstrates that specific glycosyltransferases from microorganisms can be utilized to attach different sugar moieties to validoxylamine A, leading to the formation of various validamycin analogs.

Furthermore, this compound itself is produced through the cultivation of Streptomyces hygroscopicus var. limoneus under aerobic conditions. nih.gov This microbial production process inherently involves a series of biotransformations catalyzed by the organism's enzymatic machinery, converting primary metabolites into the complex validamycin structures. Another related compound, validoxylamine G, is also produced by this strain. nih.gov this compound has been described as a -glucopyranosyl derivative of validoxylamine G in some contexts. nih.gov This highlights that different microbial strains or conditions may lead to the production of this compound potentially through glycosylation of either validoxylamine A or validoxylamine G.

Molecular Mechanisms of Biological Activity of the Validamycin Family

Antifungal Mechanisms

The antifungal activity of the validamycin family, including validamycin G, is primarily attributed to their interference with key metabolic processes and structural components in fungal cells. dhanuka.comnih.govmdpi.commdpi.comresearchgate.netresearchgate.netmdpi.comgoogle.comfarmmate.inagrosiaa.comtoku-e.comnih.govcaymanchem.com

Trehalase Inhibition and its Consequences

A central mechanism of action for validamycins (B6595820) is the inhibition of trehalase enzymes in fungi. nih.govresearchgate.netgoogle.comfarmmate.inagrosiaa.comtoku-e.comnih.gov Trehalase is crucial for hydrolyzing trehalose (B1683222) into glucose, a vital energy source for fungi. nih.govnih.govmdpi.com

Competitive Inhibition of Fungal Trehalase Enzymes

Validamycins act as competitive inhibitors of fungal trehalase enzymes. nih.govresearchgate.netgoogle.comfarmmate.inagrosiaa.comtoku-e.comnih.gov Their structural similarity to trehalose allows them to bind to the active site of trehalase, thereby preventing the hydrolysis of trehalose. nih.govmdpi.comtoku-e.comnih.govfrontiersin.org Studies have shown potent inhibitory activity of validamycin A against trehalase from various fungi, including Rhizoctonia solani. mdpi.comcaymanchem.com

Disruption of Fungal Glucose Metabolism and Energy Homeostasis

By inhibiting trehalase, validamycins disrupt the breakdown of trehalose, which in turn affects fungal glucose metabolism and energy homeostasis. agrosiaa.comtoku-e.com Trehalose serves as a significant carbon source and plays a role in energy reserves, especially under stress conditions. nih.govresearchgate.net Reduced trehalose hydrolysis leads to decreased glucose availability from this source, impacting metabolic pathways that rely on glucose. researchgate.net This disruption can impair essential cellular processes requiring energy. nih.govmdpi.com Research on Fusarium graminearum has shown that validamycin inhibits the synthesis of deoxynivalenol (B1670258) (DON) by decreasing trehalase activity and the production of glucose and pyruvate (B1213749), which are precursors for DON biosynthesis. nih.govresearchgate.net

Accumulation of Trehalose within Fungal Cells

The inhibition of trehalase by validamycins leads to the accumulation of trehalose within fungal cells. researchgate.net Elevated intracellular trehalose levels can have various physiological consequences, although the precise mechanisms are not fully elucidated for all fungi. In some organisms, high trehalose concentrations can interfere with cellular processes and contribute to the antifungal effect. nih.govapsnet.org For example, validamycin A treatment increased trehalose levels in Aspergillus flavus conidia. nih.gov

Interference with Fungal Cell Wall Integrity

While the primary mechanism involves trehalase inhibition, some research suggests that validamycins may also interfere with fungal cell wall integrity. dhanuka.com The fungal cell wall is an essential structure for maintaining cell shape, providing protection, and is composed of various components, including beta-glucans and chitin (B13524). starchemical.co.in Some sources indicate that validamycin can inhibit the biosynthesis of beta-glucans, which are crucial structural polysaccharides in the fungal cell wall. starchemical.co.in Disrupting beta-glucan (B1580549) synthesis compromises the structural integrity of the cell wall, potentially leading to cell lysis. starchemical.co.inscbt.com

Impact on Fungal Morphogenesis and Hyphal Development

Validamycins are known to impact fungal morphogenesis and hyphal development, leading to abnormal growth patterns. mdpi.commdpi.commdpi.comcaymanchem.com A characteristic effect observed in sensitive fungi, such as Rhizoctonia species, is the induction of abnormal branching at the tips of hyphae. dhanuka.comgoogle.comfarmmate.inagrosiaa.comnih.govrayfull.comelantaagro.comagrochemicalpesticides.com This excessive or abnormal branching can result in a denser, more restricted colonial growth compared to the extensive hyphal extension seen in untreated fungi. jst.go.jp This altered morphology is believed to contribute to the reduced virulence of the pathogen. zellbio.eugbiosciences.com Studies on Rhizoctonia cerealis have investigated the effects of validamycin A on hyphal branching and its correlation with cellular components like inositol (B14025). microbiologyresearch.org Validamycin A has been shown to slow the rate of hyphal extension. researchgate.net

Modulation of Mycotoxin Biosynthesis (e.g., Deoxynivalenol in Fusarium graminearum)

Validamycin A, a prominent member of the validamycin family, has been shown to inhibit the biosynthesis of deoxynivalenol (DON), a significant mycotoxin produced by Fusarium graminearum, the causal agent of Fusarium head blight (FHB) in wheat. researchgate.netnih.govnih.gov Studies indicate that validamycin inhibits DON synthesis by decreasing trehalase activity, which in turn reduces the production of glucose and pyruvate, precursors for DON biosynthesis. researchgate.netmdpi.com

Research on F. graminearum has identified both neutral trehalase (FgNTH) and acid trehalase (FgATH) as targets of validamycin A, although FgNTH appears to be the primary target. nih.govnih.govresearchgate.net Inhibition of FgNTH by validamycin A reduces its interaction with pyruvate kinase (FgPK), a key enzyme in glycolysis, thereby impacting the metabolic flux towards DON production. nih.govnih.govresearchgate.net

Data on the effect of validamycin on trehalase activity and DON production in F. graminearum highlights this modulation:

| Treatment | Trehalase Activity (% of Control) | Glucose Production (% of Control) | Pyruvate Production (% of Control) | DON Production (% of Control) |

| Control | 100 | 100 | 100 | 100 |

| Validamycin (in vitro) | Decreased | Decreased | Decreased | Inhibited |

Note: Data is illustrative based on research findings indicating decreases in activity and production upon validamycin treatment. Specific quantitative data varies depending on concentration and experimental conditions. researchgate.netmdpi.com

Furthermore, validamycin has been observed to synergize with demethylation inhibitor (DMI) fungicides against F. graminearum, potentially by affecting the expression levels of FgCYP51A and FgCYP51B, genes involved in ergosterol (B1671047) biosynthesis and targeted by DMIs. nih.govnih.govresearchgate.net

Differential Efficacy Against Fungal Pathogens (e.g., Basidiomycetes vs. Ascomycetes)

Validamycin is well-established for its efficacy against plant diseases caused by Rhizoctonia species, which are Basidiomycetes, such as rice sheath blight caused by Rhizoctonia solani. nih.govakrivisbio.comtoku-e.com This efficacy is strongly linked to its trehalase inhibitory activity, as trehalose is a crucial storage carbohydrate in these fungi. nih.govakrivisbio.com

While effective against Basidiomycetes like Rhizoctonia, the efficacy of validamycin against Ascomycetes, such as Fusarium graminearum, can be different. Some studies suggest that validamycin may not have a strong inhibitory effect on the mycelial growth of F. graminearum except at higher concentrations, although it effectively inhibits DON biosynthesis in this fungus. researchgate.net This suggests that the primary mode of action might differ or that sensitivity levels vary between these fungal groups.

Investigation of Additional Molecular Targets and Signaling Pathways (e.g., ribosome synthesis, MAPK)

Beyond trehalase inhibition, research suggests that validamycin may influence other molecular targets and signaling pathways in fungi. Transcriptome analysis of Rhizoctonia cerealis treated with validamycin revealed downregulation of genes involved in metabolic processes, ribosome biogenesis, and pathogenicity. researchgate.netresearchgate.net

KEGG pathway analysis indicated that validamycin affects genes related to the MAPK signaling pathway, leading to a significant decrease in ribosome synthesis and assembly. researchgate.netresearchgate.net This suggests that validamycin's antifungal effects may also involve the disruption of protein synthesis machinery and interference with crucial signaling cascades like the MAPK pathway, which is involved in various cellular processes including stress response, growth, and differentiation in fungi. thermofisher.comencyclopedia.pubgenome.jp

Insecticidal Mechanisms

Validamycin also exhibits insecticidal properties, primarily through its potent inhibition of insect trehalase. toku-e.comresearchgate.netnih.gov Trehalose is the primary circulating sugar in the hemolymph of most insects, playing a critical role in energy metabolism, stress tolerance, and providing precursors for chitin synthesis. nih.govresearchgate.netnih.govnih.govresearchgate.netresearchgate.netnih.gov

Trehalase Inhibition in Insect Physiology

Validamycin acts as a strong competitive inhibitor of insect trehalase due to its structural similarity to trehalose. toku-e.comresearchgate.netnih.govfrontiersin.orgsmolecule.com By inhibiting trehalase, validamycin prevents the breakdown of trehalose into glucose, leading to trehalose accumulation and glucose depletion in insect tissues. researchgate.netnih.govresearchgate.netnih.govfrontiersin.orgnih.govnih.gov This disruption of trehalose metabolism significantly impacts the insect's energy supply and various physiological functions that rely on glucose. nih.govresearchgate.netnih.govnih.govfrontiersin.org

Studies have demonstrated validamycin's ability to suppress trehalase activity in various insect species across different orders, including Lepidoptera (Mamestra brassicae, Spodoptera frugiperda, Spodoptera litura), Diptera (Musca domestica, Bactrocera dorsalis, Aedes aegypti), and Hemiptera (Diaphorina citri, Bemisia tabaci). researchgate.netnih.govresearchgate.netresearchgate.netnih.govmdpi.com

Data illustrating the effect of validamycin on trehalase activity and sugar content in Spodoptera frugiperda larvae:

| Treatment | Trehalase Activity (Relative) | Trehalose Content (Relative) | Glucose Content (Relative) |

| Control | High | Low | High |

| Validamycin (e.g., 0.07 mg/μL) | Significantly Decreased | Significantly Increased | Significantly Decreased |

Note: Data is based on research findings indicating significant changes upon validamycin treatment. Specific quantitative data varies depending on concentration and time point. researchgate.netresearchgate.net

Effects on Insect Glycometabolism and Chitin Synthesis

The inhibition of trehalase by validamycin directly impacts insect glycometabolism by causing trehalose accumulation and glucose deficiency. researchgate.netnih.govresearchgate.netnih.govfrontiersin.orgnih.govnih.gov Glucose is a vital substrate for numerous metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and the synthesis of chitin. nih.govfrontiersin.orgnih.gov

Chitin is a major component of the insect cuticle and is essential for molting, development, and structural integrity. nih.govfrontiersin.org Chitin synthesis relies on the availability of UDP-N-acetylglucosamine, which is derived from glucose metabolism. nih.govfrontiersin.org By reducing glucose levels, validamycin disrupts the chitin synthesis pathway. researchgate.netnih.govnih.govresearchgate.netfrontiersin.orgnih.govnih.govmdpi.com

Research in Bactrocera dorsalis showed that validamycin injection significantly inhibited the synthesis and metabolism of both trehalose and chitin. nih.govnih.govmdpi.com The expression of key genes in the chitin synthesis pathway was also significantly regulated, and chitin content was altered. nih.govnih.govmdpi.com Similarly, studies on Spodoptera litura indicated that validamycin treatment significantly inhibits glycometabolism and chitin synthesis. nih.govscispace.com

Impact on Insect Growth, Development, and Reproduction

The disruption of trehalose metabolism, glycometabolism, and chitin synthesis due to validamycin treatment has profound effects on insect growth, development, and reproduction. researchgate.netnih.govnih.govresearchgate.netnih.govfrontiersin.orgnih.govmdpi.comresearchgate.netgoogle.com

Inadequate availability of glucose and impaired chitin synthesis lead to developmental abnormalities, molting defects, reduced pupation rates, and increased mortality. researchgate.netnih.govresearchgate.netnih.govfrontiersin.orgnih.govmdpi.comresearchgate.net For instance, validamycin treatment has been shown to cause developmental delay, abnormal molting, and death in Spodoptera frugiperda larvae. researchgate.netresearchgate.net In Bactrocera dorsalis, validamycin injection resulted in high mortality and deformity rates. researchgate.netnih.govmdpi.comresearchgate.net Studies on Diaphorina citri also reported increased mortality and significant deformities in adult insects after validamycin treatment. researchgate.netnih.govresearchgate.net

Furthermore, interference with energy metabolism and physiological processes can impact insect reproduction. Validamycin has been reported to affect reproductive success in some insect species, such as Sitophilus zeamais. researchgate.net

Data on the impact of validamycin on insect development and mortality:

| Insect Species | Validamycin Effect | Observed Outcomes |

| Spodoptera frugiperda | Trehalase inhibition, disrupted glycometabolism & chitin synthesis | Developmental delay, abnormal molting, death, reduced pupal weight (transient) researchgate.netresearchgate.net |

| Bactrocera dorsalis | Trehalase inhibition, disrupted trehalose & chitin synthesis | High mortality, deformities (e.g., malformed pupae) researchgate.netnih.govmdpi.comresearchgate.net |

| Diaphorina citri | Trehalase inhibition, affected chitin synthesis | Increased adult mortality, reduced pupation rate, deformities researchgate.netnih.govresearchgate.net |

| Aedes aegypti | Trehalase inhibition | Delayed larval and pupal development, prevented adult flight, hypoglycemia researchgate.netnih.gov |

| Sitophilus zeamais | Trehalase inhibition | Delayed development, reduced reproductive success researchgate.net |

These findings collectively highlight the significant impact of validamycin on critical physiological processes in insects, primarily mediated through the inhibition of trehalase and the subsequent disruption of trehalose and chitin metabolism, leading to adverse effects on growth, development, and reproduction.

Plant Resistance Induction

Validamycins, particularly Validamycin A, are known to induce host resistance in plants. This is considered one of their modes of action, in addition to direct inhibition of certain fungal enzymes like trehalase in pathogens mdpi.comakrivisbio.comresearchgate.netpreprints.org. The ability to induce plant defense responses contributes to their efficacy in controlling plant diseases apsnet.orgresearchgate.netapsnet.org.

Activation of Plant Defense Responses

Validamycin A has been shown to trigger various plant defense responses. Studies in Arabidopsis thaliana, rice (Oryza sativa L.), and wheat (Triticum aestivum L.) demonstrated that VMA induces reactive oxygen species (ROS) bursts and callose deposition, which are key components of plant defense mechanisms apsnet.orgresearchgate.netapsnet.orgnih.gov. These responses were observed to be most intense at a concentration of 10 μg/mL of VMA after 24 hours in Arabidopsis apsnet.orgresearchgate.netapsnet.org. The induction of these defense responses by VMA contributes to improved host resistance against plant pathogens apsnet.orgapsnet.org.

Involvement of Salicylic (B10762653) Acid and Jasmonic Acid/Ethylene Signaling Pathways

Research indicates that Validamycin A induces systemic resistance in plants through the involvement of the salicylic acid (SA) and jasmonic acid/ethylene (JA/ET) signaling pathways apsnet.orgresearchgate.netapsnet.orgnih.govnih.gov. Studies using Arabidopsis mutants have provided evidence for the dependence on these pathways. For instance, VMA-mediated resistance against Pseudomonas syringae was not induced in NahG transgenic plants (which are deficient in SA accumulation) and was partially reduced in npr1 mutants (NPR1 is a key regulator in SA signaling). Resistance to Botrytis cinerea was not induced in npr1, jar1 (involved in JA signaling), and ein2 (involved in ET signaling) mutants apsnet.orgresearchgate.netapsnet.org. Transcriptome analysis further supports these findings by revealing that VMA regulates the expression of genes associated with SA, JA/ET, abscisic acid (ABA), and auxin signaling pathways apsnet.orgresearchgate.netapsnet.org. Validamycin A and Validoxylamine A are suggested to act upstream of SA in the SA signaling pathway, increasing the concentration of free SA in plant leaves mdpi.com.

Enhanced Host Resistance against Various Plant Pathogens

Validamycin A has demonstrated the ability to enhance host resistance against a broad spectrum of plant pathogens, including both biotrophic and necrotrophic types apsnet.orgresearchgate.netapsnet.org. In Arabidopsis, VMA induced resistance against Pseudomonas syringae (a biotrophic bacterium), Botrytis cinerea (a necrotrophic fungus), and Fusarium graminearum (a necrotrophic fungus) apsnet.orgresearchgate.netapsnet.org. This indicates that VMA induces broad-spectrum disease resistance in both dicotyledonous and monocotyledonous plants apsnet.orgapsnet.org. Validamycin A has also been reported to induce host resistance reactions in tomato and rice and is used to control diseases caused by Rhizoctonia species akrivisbio.commdpi.comherts.ac.uknih.gov. It has shown efficacy in controlling Fusarium head blight caused by Fusarium graminearum by inducing host resistance responses, including increasing the expression of pathogenesis-related genes such as PR1, PR2, and PR5 in wheat researchgate.netresearchgate.net.

Effects on Plant Microbial Communities

Studies on the effects of validamycin on plant microbial communities, specifically in the phyllosphere of tobacco leaves, have shown changes in both fungal and bacterial populations researchgate.netfrontiersin.orgresearchgate.netnih.gov. Following validamycin application, an increase in the diversity of phyllosphere fungi was observed in asymptomatic leaves researchgate.netfrontiersin.orgresearchgate.net. Bacterial abundance and diversity in both asymptomatic and symptomatic leaves initially increased and then decreased researchgate.netfrontiersin.orgresearchgate.netnih.gov. Validamycin treatment effectively reduced the relative abundance of certain genera like Alternaria, Cladosporium, Kosakonia, and Sphingomonas in symptomatic leaves, while increasing the relative abundance of others such as Thanatephorus, Pseudomonas, and Massilia frontiersin.orgresearchgate.net. These findings suggest that validamycin application can alter the structure and diversity of microbial communities on plant surfaces frontiersin.orgresearchgate.netnih.gov.

Structure Activity Relationships Sar and Derivative Studies for Validamycin Analogs

Natural Validamycin Derivatives and Their Comparative Biological Activities

Streptomyces hygroscopicus produces a mixture of validamycins (B6595820), which are considered natural derivatives. Validamycin A is the most abundant and well-studied. herts.ac.uknih.gov Other natural validamycins, such as validamycin G and validoxylamine G, have also been identified. dokumen.pubnih.gov Validoxylamine A, a core structure of validamycin A, is generated through the dephosphorylation of validoxylamine A 7'-phosphate. researchgate.net Validoxylamine A itself exhibits potent inhibitory activity against insect trehalase. jst.go.jp The presence and position of glycosyl residues attached to the validoxylamine core contribute to the specific biological activities and properties of the various natural validamycins.

Semi-synthetic and Biosynthetically Engineered Analogs

Beyond naturally occurring validamycins, various semi-synthetic and biosynthetically engineered analogs have been developed to explore their potential as antifungal or antidiabetic agents. nih.govfigshare.com

Valienamine (B15573) as a Pharmacophore and Synthetic Precursor

Valienamine is a C-7 aminocyclitol that serves as a key substructure in pseudooligosaccharides like validamycin and the antidiabetic drug acarbose (B1664774). figshare.comwikipedia.org It is considered a prominent lead compound for the exploration of therapeutic agents, such as voglibose (B1684032), a stronger α-glucosidase inhibitor derived from valiolamine (B116395) (a valienamine derivative). figshare.com Valienamine can be obtained through the microbial degradation of validamycins or via multi-step biosynthetic processes involving validamycin A synthesis and degradation. figshare.comwikipedia.org Novel synthetic routes to valiolamine and N-substituted valiolamine derivatives have been described, often involving branched-chain inosose derivatives. researchgate.net

Enzymatic Synthesis of Validamycin Analogs (e.g., 4''-epi-validamycin A)

Enzymatic approaches have been employed to synthesize validamycin analogs. The glycosyltransferase ValG is responsible for attaching a glucose unit to validoxylamine A to form validamycin A. researchgate.netrhea-db.orgnih.gov Studies have shown that ValG can utilize alternative sugar donors, such as UDP-galactose, in addition to its natural substrate UDP-glucose. researchgate.netnih.govnih.gov This enzymatic flexibility allows for the production of unnatural compounds like 4''-epi-validamycin A, which is formed when UDP-galactose is used as the sugar donor. researchgate.netnih.govnih.gov 4''-epi-validamycin A has demonstrated moderate growth inhibitory activity against Rhizoctonia solani. researchgate.netnih.gov

Microbial Transformation for Diversified Structures

Microbial transformation techniques can also be used to generate diversified validamycin structures. The inactivation of specific genes, such as the glycosyltransferase gene (valG) in Streptomyces hygroscopicus, can lead to the accumulation of validoxylamine A, which serves as a scaffold for the synthesis of validamycin analogs. researchgate.netnih.gov This highlights the potential of manipulating microbial biosynthetic pathways to produce different validamycin derivatives.

Structure-Activity Relationship Investigations

Structure-Activity Relationship (SAR) studies aim to correlate structural modifications in validamycin analogs with changes in their biological activity, particularly their antifungal efficacy. jst.go.jpfigshare.com

Correlation between Structural Modifications and Antifungal Efficacy

The core structure of validamycins, validoxylamine A, is known to be a potent trehalase inhibitor. jst.go.jp Modifications to the glycosyl moieties attached to the validoxylamine core can influence the inhibitory activity and the spectrum of antifungal action. While specific detailed SAR data for this compound compared to other validamycins is not extensively detailed in the provided search results, the principle of SAR applies to all validamycin analogs. The introduction or modification of sugar units, changes in stereochemistry, or alterations to the aminocyclitol ring can impact binding affinity to trehalase and the ability to permeate fungal cell walls. For instance, 4''-epi-validamycin A, with a galactose unit instead of glucose, retains moderate antifungal activity, suggesting that some structural variations on the glycosyl part are tolerated while still maintaining biological effect. researchgate.netnih.gov Further systematic studies involving a range of validamycin analogs with defined structural differences are needed to fully elucidate the precise correlations between specific structural features and antifungal efficacy.

Influence of Glycosidic Linkages and Sugars on Biological Function

The validamycins are characterized by their pseudooligosaccharide structure, typically containing an aminocyclitol moiety linked to one or more sugar residues. dokumen.pub this compound, for instance, includes a β-D-glucopyranosyl residue. wikipedia.orgnih.gov The type and linkage of these sugar moieties play a significant role in the biological function of validamycin analogs.

Validamycin A, a related and well-studied analog, consists of a valienamine unit, a validamine (B1683471) unit, and a glucose molecule. google.com The glycosidic linkage connecting the sugar moiety to the aminocyclitol core is critical for activity. Enzymatic hydrolysis of the β-1,1-glycosidic bond in validamycin A yields validoxylamine A and glucose, and this enzymatic activity is specific to this particular linkage. benchchem.com

The presence and nature of sugar residues can influence the compound's interaction with its primary target, trehalase. Trehalase is an α-glucosidase hydrolase that breaks down trehalose (B1683222), an α,α-1,1-glycosidically linked disaccharide of glucose. mdpi.comresearchgate.net Validamycins, as structural analogs of trehalose, competitively inhibit this enzyme. mdpi.comsmolecule.com Variations in the sugar component or the glycosidic linkage in validamycin analogs can alter their binding affinity to trehalase, thereby affecting their inhibitory potency.

While specific detailed data on the influence of glycosidic linkages and sugars specifically for this compound is limited in the provided context, research on validamycin A and other related pseudo-oligosaccharides provides insights into these relationships. For example, the glycosylation of validoxylamine A to form validamycin A involves a glycosyltransferase, highlighting the importance of this sugar addition in the biosynthetic pathway and, by extension, its potential impact on biological activity. benchchem.com

Studies on other glycosidase inhibitors structurally related to validamycins, such as acarbose and voglibose, which also contain cyclitol moieties and sugar units, demonstrate that the arrangement and type of sugar residues and their linkages are crucial for their inhibitory activity against specific glycosidases. google.comasm.orgsfu.caacs.org

Identification of Key Structural Moieties for Target Recognition

The biological activity of validamycins, including this compound, is primarily mediated through the inhibition of trehalase. ontosight.aimdpi.comsmolecule.com Identifying the key structural moieties responsible for this target recognition is essential for understanding their mechanism of action and for the rational design of new analogs.

The valienamine moiety, an unsaturated aminocyclitol unit present in validamycins like validamycin A and also in other α-glucosidase inhibitors such as acarbose and voglibose, is considered a crucial pharmacophore. google.comasm.org This suggests that the cyclohexene (B86901) ring with its hydroxyl and aminomethyl substituents plays a vital role in binding to the active site of trehalase.

Research indicates that the specific stereochemical arrangement of the hydroxyl groups and the amino group on the cyclitol and sugar rings are critical for effective binding to the trehalase active site. benchchem.com The bicyclic structure of validamycin analogs, where a saturated cyclohexane (B81311) framework is connected to an unsaturated cyclohexene moiety via a carbon-nitrogen bond, provides a unique scaffold for interaction. benchchem.com

While detailed structural data specifically on this compound's interaction with trehalase is not provided, the principles derived from studies on validamycin A and other analogs strongly suggest that the valienamine-like core and the attached sugar moiety, with their specific stereochemistry and spatial arrangement, are the key structural determinants for target recognition and trehalase inhibition.

Further research, potentially involving techniques like X-ray crystallography or advanced NMR studies of this compound bound to trehalase, would be necessary to definitively map the precise interactions and identify all critical structural elements involved in its target recognition.

Data Table: Validamycin Analogs and Structural Features

| Compound Name | PubChem CID | Key Structural Features Mentioned in Search Results |

| Validamycin A | 443629 | Valienamine unit, validamine unit, glucose, β-1,1-glycosidic linkage, aminocyclitol glycoside |

| Validamycin B | 3086479 | Cyclic structure with multiple hydroxyl groups, related to validamycin A wikipedia.orgontosight.ai |

| Validamycin D | 166726 | Related to validamycin A, trehalase inhibitor wikipedia.orgsmolecule.com |

| This compound | 10006646 | β-D-glucopyranosyl residue, related to validamycin A wikipedia.orgnih.gov |

| Validoxylamine A | 38665-10-0 | Amino cyclitol derived from validamycin A, lacks the glucose moiety benchchem.com |

| Trehalose | 742 | α,α-1,1-glycosidically linked glucose disaccharide mdpi.comresearchgate.net |

| Valiolamine | 38665-11-1 | Derivative of validamycin A, intermediate in voglibose synthesis google.com |

| Acarbose | 25071 | Contains valienamine moiety, α-glucosidase inhibitor google.comasm.orgacs.org |

| Voglibose | 441357 | Valiolamine derivative, α-glucosidase inhibitor google.comasm.orgacs.org |

Advanced Analytical Methodologies for Validamycin Complex Characterization

Chromatographic Separation and Detection Techniques

Chromatography is the cornerstone for separating and analyzing the various components of the validamycin mixture produced during fermentation. Several advanced methods have been optimized to handle the unique chemical properties of these compounds.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of the validamycin complex. nih.gov Reversed-phase HPLC methods are commonly employed to separate the different validamycin components. For instance, analysis of fermentation supernatants has been successfully performed using a C18 column with a mobile phase consisting of a sodium phosphate (B84403) buffer and acetone, coupled with UV detection. nih.gov

Ion-exchange chromatography represents another powerful HPLC-based approach. It has been demonstrated that a styrene-divinylbenzene copolymer-based cation-exchanger column can effectively separate at least four components of commercial validamycin, including validamycin A and the isomeric pair validamycin B or G, without the need for prior chemical derivatization. researchgate.net

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column Type | Nucleosil C18 (250 mm x 4.6 mm) nih.gov | Styrene-divinylbenzene copolymer cation-exchanger researchgate.net |

| Mobile Phase | 0.005 M Sodium phosphate buffer-acetone (97:3) nih.gov | Not specified researchgate.net |

| Detection | Photodiode Array (PDA) at 210 nm nih.gov | Not specified researchgate.net |

| Analyte Form | Underivatized nih.gov | Underivatized researchgate.net |

Direct analysis of validamycins (B6595820) by Gas Chromatography (GC) is challenging due to their low volatility and poor thermal stability. sigmaaldrich.com To overcome this, a pre-column derivatization step is essential, which converts the non-volatile analytes into more volatile and thermally stable forms suitable for GC analysis. sigmaaldrich.com

The most common derivatization technique is silylation, where active hydrogen atoms in the analyte are replaced with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com For validamycin analysis, reagents such as N,O-bis(trimethylsilyl)acetamide (BSTFA) are used to create silylated derivatives. researchgate.netresearchgate.net The derivatized sample is then injected into the GC system, where it is separated on a capillary column and detected, typically using a flame ionization detector (FID). researchgate.netresearchgate.net This methodology has proven effective for analyzing validamycin residues in environmental samples like soil. researchgate.netresearchgate.net

| Parameter | Description |

|---|---|

| Derivatization Reagent | N,O-bis(trimethylsilyl)acetamide (BSTFA) researchgate.net |

| Derivatization Reaction | Reaction with silylating agent to increase volatility. researchgate.netresearchgate.net |

| Column | Capillary Column researchgate.netresearchgate.net |

| Detector | Flame Ionization Detector (FID) researchgate.net |

| Application | Residue analysis in soil. researchgate.netresearchgate.net |

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) provides exceptional sensitivity and specificity for the analysis of validamycins. nih.gov This technique is particularly valuable for residue analysis in complex matrices such as agricultural products. nih.govrsc.org Ultra-High-Performance Liquid Chromatography (UHPLC) systems are often used to achieve faster analysis times and better resolution. researchgate.net

In a typical LC-MS/MS workflow, validamycins are first extracted from the sample, purified using solid-phase extraction (SPE), and then analyzed. nih.govresearchgate.net Data acquisition is frequently performed in multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions. nih.gov For instance, the fragmentation of validamycin A (m/z 498.2) can be tracked to its key fragments, validoxylamine A (m/z 336.1) and validamine (B1683471) (m/z 178.1), confirming its presence. nih.gov Furthermore, time-of-flight (TOF) mass spectrometry has been utilized to acquire accurate mass data for validamycin components, aiding in their definitive identification. rsc.org

Micellar Electrokinetic Capillary Chromatography (MEKC) is a variation of capillary electrophoresis that extends its separation capabilities to neutral molecules like validamycins. wikipedia.org In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. wikipedia.org Analytes are separated based on their differential partitioning between the hydrophobic interior of the micelles and the surrounding aqueous buffer. wikipedia.org

This technique has been successfully applied to determine validamycin A in commercial formulations, demonstrating its utility for the validamycin complex. researcher.life A reported method used an uncoated fused-silica capillary with a tris-borate buffer containing sodium dodecyl sulphate (SDS) as the surfactant, with detection performed via UV spectrophotometry. researcher.lifenih.gov MEKC offers high efficiency and requires only small sample volumes. researcher.life

Sample Preparation and Extraction Strategies

Effective sample preparation is critical to remove interfering substances and concentrate the analytes before chromatographic analysis. The choice of extraction method depends on the sample matrix and the subsequent analytical technique.

The high polarity of validamycins dictates the use of polar solvents for their extraction. researchgate.net For LC-MS/MS analysis of agricultural and food samples, mixtures of methanol (B129727) and water (e.g., 70:30 v/v or 9:1 v/v) are commonly used as the extraction solvent. nih.govrsc.org Acidified aqueous solutions, such as 0.2% formic acid, have also been employed for extraction prior to UHPLC-MS/MS analysis. researchgate.net

Solid-Phase Extraction (SPE) for Purification

Solid-Phase Extraction (SPE) is a widely employed chromatographic technique for the purification and concentration of analytes from complex matrices. In the context of the validamycin complex, SPE is a critical step to clean up extracts from agricultural products, soil, or fermentation broths prior to analysis. nih.govsigmaaldrich.com The selection of the appropriate sorbent material is key to achieving effective separation.

For the purification of validamycins, which are polar and hydrophilic compounds, various SPE cartridges have been utilized successfully. Hydrophilic-Lipophilic Balanced (HLB) cartridges are commonly used for the cleanup of validamycin extracts. nih.govsigmaaldrich.com Additionally, mixed-mode cation exchange (MCX) cartridges have proven effective, particularly for purifying validamycin from field water and fermentation broths. google.comgoogle.com These cartridges work by retaining the positively charged aminoglycoside structure of validamycin under acidic conditions, allowing interfering substances to be washed away. The target compound is then eluted using a solvent containing a base, such as ammoniated methanol. google.com

The general procedure involves:

Extraction: The initial extraction of validamycin from the sample matrix is typically performed using a polar solvent mixture, such as methanol-water (e.g., 9:1 v/v). nih.govresearchgate.net

Conditioning: The SPE cartridge (e.g., MCX or HLB) is conditioned with methanol followed by water to activate the sorbent. google.com

Loading: The sample extract, often acidified to ensure the analyte is charged, is loaded onto the cartridge. google.com

Washing: The cartridge is washed with a solvent like methanol to remove non-polar and weakly retained impurities. google.com

Elution: The purified validamycin is eluted from the sorbent using a solvent, such as 5% ammoniated methanol, which neutralizes the analyte and disrupts its interaction with the sorbent. google.com

Use of Metal Oxides in Extraction Procedures

The application of metal oxides as sorbents in extraction procedures represents an emerging area with potential for validamycin purification. Metal oxide nanoparticles are noted for their high thermal stability, large surface area-to-volume ratio, and the presence of Lewis acid-base sites on their surfaces. nih.gov Materials such as magnesium oxide (MgO), aluminum oxide (Al₂O₃), and iron oxides (Fe₂O₃, Fe₃O₄) possess functional groups and active sites capable of adsorbing a wide variety of contaminants, including polar organic compounds. nih.gov

While specific studies detailing the use of metal oxides for validamycin G extraction are not prevalent, the physicochemical properties of these materials suggest their suitability. The hydroxyl groups abundant in the validamycin structure could interact with the metal oxide surfaces through hydrogen bonding or Lewis acid-base interactions. This approach could offer an alternative to traditional silica-based or polymeric sorbents, potentially providing different selectivity and higher recovery rates. The process would be analogous to SPE, where the metal oxide serves as the stationary phase to capture the analyte from a solution. Further research is needed to explore and optimize the use of various metal oxides for the efficient extraction and purification of the validamycin complex.

Bioanalytical Methods for Activity Monitoring

Monitoring the biological activity of validamycin is as important as determining its chemical concentration. Bioanalytical methods provide a measure of the compound's functional potency, which is directly related to its intended effect.

Bioassay-Guided Fractionation and Detection

Bioassay-guided fractionation is a powerful strategy used to isolate biologically active compounds from a complex mixture. nih.gov This process involves separating the mixture into fractions using chromatographic techniques and then testing each fraction for a specific biological activity. nih.govmdpi.com The active fractions are then subjected to further separation until a pure, active compound is isolated. nih.gov

In the context of the validamycin complex, this method is instrumental during the discovery phase and for monitoring production from fermentation cultures of Streptomyces hygroscopicus. nih.govnih.gov The primary biological activity of validamycin is its antifungal property, particularly against plant pathogens like Rhizoctonia solani. frontiersin.org A typical bioassay would involve applying chromatographic fractions to a culture of a susceptible fungus and observing the inhibition of mycelial growth. nih.gov Fractions that exhibit a zone of inhibition are identified as containing active components like this compound, guiding their isolation and characterization.

Enzymatic Activity Assays (e.g., Trehalase Inhibition Assays)

Validamycin's primary mechanism of action is the competitive inhibition of the enzyme trehalase. frontiersin.orgnih.gov Trehalase is responsible for the hydrolysis of trehalose (B1683222) into two molecules of glucose, providing an essential energy source for fungi and insects. nih.gov By inhibiting this enzyme, validamycin disrupts crucial metabolic pathways in target organisms. mdpi.com

This inhibitory effect forms the basis of a highly specific and sensitive enzymatic assay for detecting and quantifying validamycin activity. The assay measures the rate of glucose production by trehalase from a trehalose substrate. The reduction in the rate of glucose formation in the presence of a sample containing validamycin is directly proportional to the concentration and potency of the inhibitor. nih.govmdpi.com This method is invaluable for screening potential new trehalase inhibitors, monitoring the activity of validamycin during production, and studying its metabolic effects in various organisms. sciopen.comnih.gov

Validation Parameters for Quantitative Analysis

For any quantitative analytical method to be considered reliable, it must be validated. Validation demonstrates that the method is suitable for its intended purpose by assessing a range of performance characteristics as defined by international guidelines. ich.org

Linearity, Recovery Rates, and Detection Limits

Linearity, recovery, and detection limits are fundamental validation parameters for quantitative assays of the validamycin complex. These parameters are typically established using HPLC-based methods, often coupled with mass spectrometry (MS/MS). nih.govrsc.org

Linearity: The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.org For validamycin A, excellent linearity has been demonstrated in various matrices. nih.govresearchgate.net A linear relationship is established by analyzing a series of standards at different concentrations and is typically confirmed if the correlation coefficient (r²) is close to 1.0. researchgate.netnih.gov

Recovery: Recovery studies are performed to determine the accuracy and efficiency of the entire analytical procedure, including the extraction and cleanup steps. This is done by adding a known amount of the analyte (spiking) to a blank sample matrix and measuring the amount recovered. cleaningvalidation.com High recovery rates indicate that the method is efficient at extracting the analyte from the matrix with minimal loss. For validamycin A, average recoveries have been consistently reported in the range of 81% to 110% across different sample types and concentration levels. nih.govrsc.org

Detection and Quantitation Limits: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the method, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. ich.org These limits define the sensitivity of the method. For validamycin A, methods have been developed with LOQs as low as 1.0 µg/kg in complex matrices like fruits and vegetables, demonstrating high sensitivity. rsc.org

The tables below summarize typical validation parameters reported for the analysis of validamycin A, which serve as a benchmark for the validamycin complex.

Table 1: Linearity Data for Validamycin A Analysis

| Matrix | Concentration Range | Correlation Coefficient (r or r²) | Reference |

|---|---|---|---|

| Agricultural Food Samples | 2.5 - 50 ng/mL | Not specified, but used for quantification | nih.gov |

| Grapes | Not specified, but used for quantification | Not specified, but used for quantification | researchgate.net |

| Valienamine (B15573) in Broth | 0.5 - 150.0 µg/mL | Good linearity reported | nih.gov |

Table 2: Recovery and Detection Limit Data for Validamycin A Analysis

| Matrix | Spiking Levels (µg/kg) | Average Recovery (%) | Limit of Quantitation (LOQ) (µg/kg) | Reference |

|---|---|---|---|---|

| Agricultural Food Samples | 10.0, 50.0, 100.0 | 83.5 - 109.6 | 10 | nih.gov |

| Grapes | 10, 500, 5000 | 83.8 - 91.4 | 10 | researchgate.net |

| Fruits and Vegetables | 50, 100, 500 | 81.7 - 108 | 1.0 | rsc.org |

| Valienamine in Broth | Three concentrations | 94.2 (absolute recovery) | 500 (as µg/L) | nih.gov |

Mechanisms of Resistance and Disease Management Strategies

Fungal Resistance Development to Validamycin

The primary mode of action of validamycin involves the inhibition of fungal trehalase activity. nih.govherts.ac.uk Resistance or reduced sensitivity in fungal pathogens is often linked to alterations in this target enzyme or the organism's ability to compensate for its inhibition.

Genetic Basis of Reduced Sensitivity (e.g., Trehalase Gene Deficiencies)